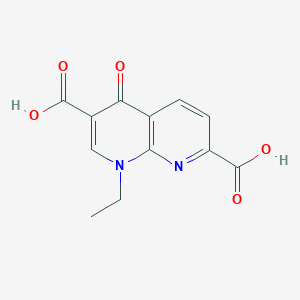

3,5-吡啶二甲酸,1,4-二氢-4-(对甲氧基苯基)-2,6-二甲基-,二乙酯

描述

Pyridinedicarboxylic acids and their derivatives are a class of organic compounds that have been studied for their complexation properties towards various metal ions . They have been synthesized and their coordination properties with Fe(III), Al(III), Cu(II), and Zn(II) have been studied .

Synthesis Analysis

4-Hydroxy-3,5-pyridinedicarboxylic acid (DQ58) and 4-hydroxy-1-methyl-3,5-pyridinedicarboxylic acid (DQ71508) have been synthesized . The synthesis involved reactions of pyridine-3,5-dicarboxylic acid with various template molecules .Molecular Structure Analysis

The crystal structure of a tricationic pincer tridentate compound derived from pyridine-3,5-dicarboxylic acid has been reported .Chemical Reactions Analysis

The coordination properties of these compounds with Fe(III), Al(III), Cu(II), and Zn(II) were studied using potentiometry, UV–Vis spectroscopy, EPR, and 1 H-NMR .Physical And Chemical Properties Analysis

These compounds have shown strong complexation strength towards metal ions under overload conditions (Fe(III) and Al(III) in Fe and Al chelation therapy), low stability of non-overloaded essential metal ions complexes, low cellular toxicity, no redox activity, and a low molecular weight .科学研究应用

Pharmacological Research

This compound has been used in pharmacological research . Although specific details about its use in this context are not available, it’s common for such compounds to be used in the development and testing of new drugs .

Synthesis of C-Aryl Glycosides

Diethyl 4-methoxybenzylphosphonate, a related compound, is used in the synthesis of C-aryl glycosides . These are important compounds in medicinal chemistry due to their presence in a number of bioactive natural products .

Inhibition of Linoleate Oxygenase Activity

Research has shown that certain 4-methoxyphenyl compounds can inhibit the linoleate oxygenase activity of ALOX15 . This enzyme plays a role in various cancer and inflammation models, making it a target for pharmacological research .

Synthesis of γ-Monofluorinated Goniothalamin Analogs

This compound acts as a reactant for the synthesis of γ-monofluorinated goniothalamin analogs . These analogs have potential applications in medicinal chemistry .

Synthesis of Stilbenoid Derivatives

It’s also used in the synthesis of stilbenoid derivatives with neuroprotective activity . Stilbenoids are a type of phenolic compounds that have shown potential in the treatment of neurodegenerative diseases .

Synthesis of Resveratrol-Chroman Hybrids

Another application is in the synthesis of resveratrol-chroman hybrids with antioxidant activity . Antioxidants are crucial in protecting the body’s cells from damage by free radicals .

Synthesis of Oligostilbenoids

Finally, it’s used in the synthesis of oligostilbenoids using regioselective cyclodehydration and arylation . Oligostilbenoids are compounds that have shown potential in various areas of medicinal chemistry .

安全和危害

未来方向

属性

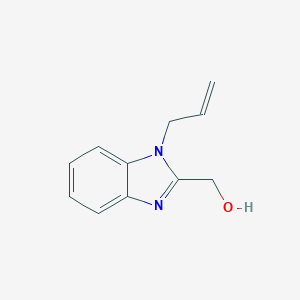

IUPAC Name |

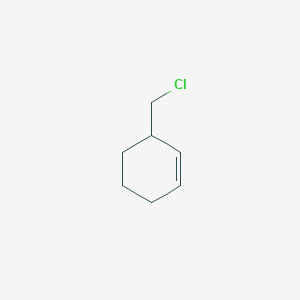

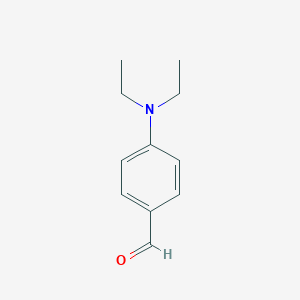

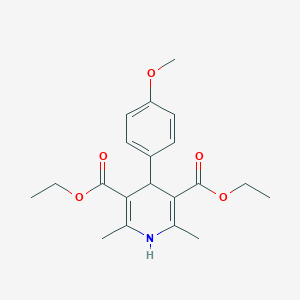

diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11,18,21H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJJMPZWBYORGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187626 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |

CAS RN |

34014-60-3 | |

| Record name | Diethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34014-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-4-(P-METHOXYPHENYL)-2,6-DIMETHYL-, DIETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPF6HW1ZEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)